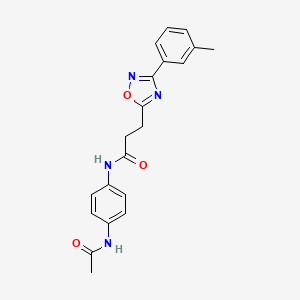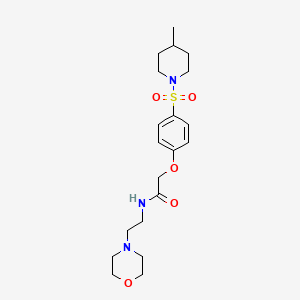
2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenoxy)-N-(2-morpholinoethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenoxy)-N-(2-morpholinoethyl)acetamide, also known as MPTP, is a synthetic compound that has been widely used in scientific research. MPTP is a potent inhibitor of mitochondrial complex I and has been used to create animal models of Parkinson's disease.
Mécanisme D'action
2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenoxy)-N-(2-morpholinoethyl)acetamide is a potent inhibitor of mitochondrial complex I, which is involved in the electron transport chain and oxidative phosphorylation. By inhibiting complex I, 2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenoxy)-N-(2-morpholinoethyl)acetamide disrupts the production of ATP, leading to mitochondrial dysfunction and oxidative stress. This results in the selective destruction of dopaminergic neurons in the substantia nigra.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenoxy)-N-(2-morpholinoethyl)acetamide-induced parkinsonism are similar to those observed in idiopathic Parkinson's disease. 2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenoxy)-N-(2-morpholinoethyl)acetamide induces the selective destruction of dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the striatum. This results in the motor symptoms of Parkinson's disease, including tremors, rigidity, and bradykinesia.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenoxy)-N-(2-morpholinoethyl)acetamide-induced parkinsonism in non-human primates has been used to study the pathology and treatment of Parkinson's disease. The advantages of using 2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenoxy)-N-(2-morpholinoethyl)acetamide-induced parkinsonism include the ability to selectively destroy dopaminergic neurons in the substantia nigra, which closely mimics the pathology of idiopathic Parkinson's disease. However, the limitations of using 2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenoxy)-N-(2-morpholinoethyl)acetamide-induced parkinsonism include the potential for non-specific effects and the need for careful dosing to avoid toxicity.
Orientations Futures
There are several future directions for research using 2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenoxy)-N-(2-morpholinoethyl)acetamide. One direction is to investigate the mechanisms underlying the selective destruction of dopaminergic neurons in the substantia nigra. Another direction is to develop new treatments for Parkinson's disease based on the pathology of 2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenoxy)-N-(2-morpholinoethyl)acetamide-induced parkinsonism. Finally, 2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenoxy)-N-(2-morpholinoethyl)acetamide-induced parkinsonism can be used to study the effects of environmental toxins on the development of Parkinson's disease.
Méthodes De Synthèse
2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenoxy)-N-(2-morpholinoethyl)acetamide can be synthesized by reacting 4-methylpiperidine-1-sulfonyl chloride with 2-(4-hydroxyphenoxy)acetic acid in the presence of triethylamine. The resulting product is then reacted with morpholine in the presence of N,N'-dicyclohexylcarbodiimide to yield 2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenoxy)-N-(2-morpholinoethyl)acetamide.
Applications De Recherche Scientifique
2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenoxy)-N-(2-morpholinoethyl)acetamide has been widely used in scientific research as a tool to create animal models of Parkinson's disease. 2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenoxy)-N-(2-morpholinoethyl)acetamide induces parkinsonism in humans and non-human primates by selectively destroying dopaminergic neurons in the substantia nigra. This results in a decrease in dopamine levels in the striatum, leading to the motor symptoms of Parkinson's disease. 2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenoxy)-N-(2-morpholinoethyl)acetamide-induced parkinsonism in non-human primates has been used to study the pathology and treatment of Parkinson's disease.
Propriétés
IUPAC Name |
2-[4-(4-methylpiperidin-1-yl)sulfonylphenoxy]-N-(2-morpholin-4-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O5S/c1-17-6-9-23(10-7-17)29(25,26)19-4-2-18(3-5-19)28-16-20(24)21-8-11-22-12-14-27-15-13-22/h2-5,17H,6-16H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWLMKBBINJQRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenoxy}-N-[2-(morpholin-4-yl)ethyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

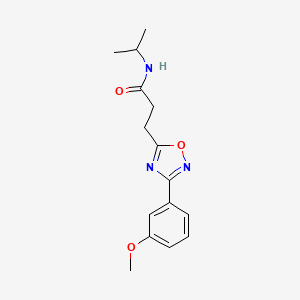
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzenesulfonamide](/img/structure/B7713368.png)
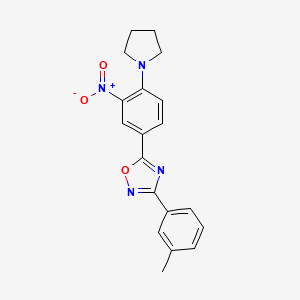
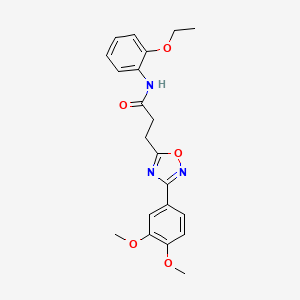
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7713395.png)


![N-[(furan-2-yl)methyl]-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7713411.png)
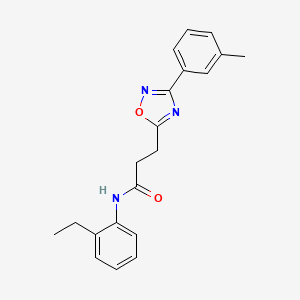

![2-fluoro-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7713431.png)


